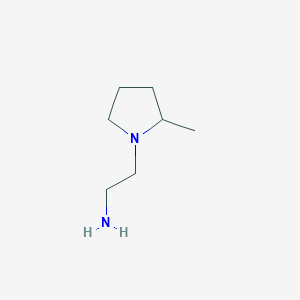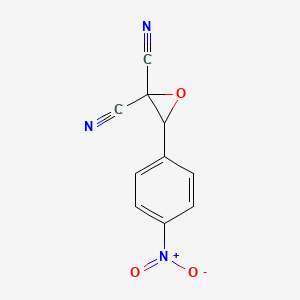
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine
説明
2-(2-Methylpyrrolidin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 35025-84-4 . It has a molecular weight of 128.22 and its IUPAC name is 2-(2-methyl-1-pyrrolidinyl)ethanamine . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: CN1CCCC1CCN . The InChI code for this compound is 1S/C7H16N2/c1-7-3-2-5-9(7)6-4-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 128.22 .科学的研究の応用
Chemical Synthesis and Structural Analysis
The synthesis and structural properties of various chemical compounds, including the interaction of chloral with amines, have been studied to understand the conformation and behavior of the resulting products. For instance, the reaction of chloral with substituted anilines leads to the formation of Nformyl compounds and other intermediates, shedding light on the reaction kinetics and possible applications in synthesizing novel chemical structures (Issac & Tierney, 1996).
Reaction Mechanisms and Intermediates
The study of beta-amino alcohols' rearrangement through aziridinium intermediates highlights the complexity of reaction mechanisms involving amines. The review covers literature from 1947 to 2009, focusing on the activation of the hydroxy group and the addition of nucleophiles, providing insights into the ratio of amines formed and the influence of solvents and temperature on these reactions (Métro et al., 2010).
Environmental and Industrial Applications
The study of the applications of amine-functionalized metal–organic frameworks (MOFs) has revealed their potential for CO2 capture due to the interaction between CO2 and basic amino functionalities. The synthesis methods and properties of these MOFs have significant implications for environmental applications, particularly in gas separation and catalysis (Lin, Kong, & Chen, 2016).
Degradation and Treatment of Hazardous Compounds
Advanced oxidation processes have been studied as effective methods to mineralize nitrogen-containing compounds, which are resistant to conventional degradation processes. The degradation of amines and azo compounds using these processes is crucial for managing environmental and human health risks associated with these compounds. This comprehensive review on the degradation of nitrogen-containing hazardous compounds emphasizes the importance of understanding the degradation mechanisms, the influence of process parameters, and the development of technologies for efficient degradation (Bhat & Gogate, 2021).
Safety and Hazards
特性
IUPAC Name |
2-(2-methylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-3-2-5-9(7)6-4-8/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCJURPRDOORGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569226 | |
| Record name | 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35025-84-4 | |
| Record name | 2-(2-Methylpyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(Octadec-9-enylamino)propyl]pyrrole-2,5-dione](/img/structure/B3051529.png)
![2'-(dibenzylamino)-6'-(diethylamino)-4'-methylspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B3051530.png)



![Ethyl 3-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B3051538.png)







